5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
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Overview
Description
5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the 4-chlorophenyl group and the triazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-chlorobenzylamine with 4-methyl-3-thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl derivatives: Compounds with similar structures but different substituents on the triazole ring.
Triazole derivatives: Compounds with variations in the substituents on the triazole ring or different functional groups attached to the phenyl ring.
Uniqueness
5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione is unique due to the combination of the 4-chlorophenyl group and the triazole ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
436095-81-7 |
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Molecular Formula |
C10H11ClN4S |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
3-[(4-chloroanilino)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H11ClN4S/c1-15-9(13-14-10(15)16)6-12-8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,16) |
InChI Key |
HLCMQKRVQCIGCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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